A Technical Guide to Boc-NH-Bis(acid-PEG1-m): A Bifunctional Linker for Advanced Bioconjugation
A Technical Guide to Boc-NH-Bis(acid-PEG1-m): A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique branched structure, featuring a Boc-protected amine at its core and two terminal carboxylic acid groups on short polyethylene glycol (PEG) arms, offers a versatile platform for the synthesis of complex biomolecular constructs. The PEG spacers enhance aqueous solubility and provide flexibility, while the orthogonal protecting group strategy allows for sequential and controlled conjugation of different molecular entities. This guide provides a comprehensive overview of the known properties of Boc-NH-Bis(acid-PEG1-m), detailed experimental protocols for its application, and visualizations of its role in relevant biological and chemical workflows.
Core Properties of Boc-NH-Bis(acid-PEG1-m)
Boc-NH-Bis(acid-PEG1-m) is a PEG derivative that contains two carboxylic acid moieties and a Boc-protected amine, which can be conjugated with amine-containing molecules.[1] The branched architecture allows for the attachment of two molecules of interest to a single point, which can be advantageous in the design of molecules requiring precise stoichiometry and spatial orientation.
Physicochemical Properties
Quantitative data for Boc-NH-Bis(acid-PEG1-m) is primarily available from chemical suppliers. The following table summarizes the key physicochemical properties.
| Property | Value | Reference |
| Synonyms | 2-(t-butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane | [2] |
| CAS Number | 1398044-54-6 | [2][3] |
| Molecular Formula | C14H25NO8 | [2] |
| Molecular Weight | 335.35 g/mol | [2] |
| Appearance | (Not specified, likely a solid or oil) | |
| Purity | Typically ≥95% | [2] |
| Solubility | (Not specified, likely soluble in organic solvents and aqueous bases) | |
| Storage Conditions | Room temperature in continental US; may vary elsewhere.[1] | [1] |
Structural Features and Reactivity
The key to the utility of Boc-NH-Bis(acid-PEG1-m) lies in its distinct functional groups:
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Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. This allows for the selective deprotection of the central amine under acidic conditions, revealing a primary amine that can be used for subsequent conjugation reactions. This orthogonality is crucial for multi-step synthetic strategies.
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Dual Carboxylic Acids: The two terminal carboxylic acid groups are readily activated for reaction with primary amines, such as those found on the surface of proteins (e.g., lysine residues) or other amine-containing molecules. This reaction typically proceeds via the formation of a stable amide bond.
Experimental Protocols
General Protocol for Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid groups of Boc-NH-Bis(acid-PEG1-m) and subsequent conjugation to a molecule containing a primary amine (e.g., an antibody, a small molecule drug with an amine handle).
Materials:
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Boc-NH-Bis(acid-PEG1-m)
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Amine-containing molecule (e.g., antibody in a suitable buffer like PBS)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Reaction buffer (e.g., PBS, pH 7.4)
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Quenching reagent (e.g., hydroxylamine or Tris buffer)
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Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
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Activation of Carboxylic Acids:
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Dissolve Boc-NH-Bis(acid-PEG1-m) in anhydrous DMF or DMSO.
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Add EDC (1.5 equivalents per carboxylic acid group) and NHS (1.2 equivalents per carboxylic acid group).
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Allow the reaction to proceed at room temperature for 30-60 minutes to form the NHS-activated ester.
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Conjugation to the Amine-Containing Molecule:
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Add the activated linker solution to the amine-containing molecule in the reaction buffer. The molar ratio of linker to the target molecule should be optimized based on the desired degree of labeling.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching the Reaction:
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Add the quenching reagent to the reaction mixture to consume any unreacted NHS-activated linker.
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Purification:
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Purify the conjugate using SEC or dialysis to remove excess reagents and byproducts.
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Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
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Boc-protected conjugate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Neutralization buffer (e.g., a solution of a mild base like sodium bicarbonate)
Procedure:
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Deprotection Reaction:
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Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
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Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
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Removal of TFA:
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Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.
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Neutralization and Purification:
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Redissolve the deprotected conjugate in a suitable buffer and neutralize any residual acid.
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Purify the deprotected conjugate using an appropriate method like SEC or dialysis.
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Mandatory Visualizations
Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using Boc-NH-Bis(acid-PEG1-m) as a linker.
Caption: Workflow for ADC synthesis using Boc-NH-Bis(acid-PEG1-m).
Logical Relationship in PROTAC Assembly
This diagram illustrates the logical assembly of a PROTAC molecule using a branched linker like Boc-NH-Bis(acid-PEG1-m).
